2,4-Dibromo-5-methylbenzo[d]thiazole
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Overview
Description
2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring substituted with two bromine atoms and a methyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial and antitumor agents .
Preparation Methods
The synthesis of 2,4-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dibromo-5-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2,4-Dibromo-5-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2,4-Dibromo-5-methylbenzo[d]thiazole can be compared with other thiazole derivatives such as:
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
2-Methylbenzothiazole Derivatives: These compounds are known for their monoamine oxidase inhibition properties and are studied for their potential in treating neurodegenerative disorders.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H5Br2NS |
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Molecular Weight |
307.01 g/mol |
IUPAC Name |
2,4-dibromo-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3 |
InChI Key |
SMSFHFGXGIMNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)Br)Br |
Origin of Product |
United States |
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